Lipophilicity (XLogP3-AA) Differentiation Relative to 4-Fluorophenyl and 4-tert-Butylphenyl Analogs
The target compound's predicted XLogP3-AA of 4.1 positions it in a lipophilicity range associated with optimal passive blood-brain barrier permeation, whereas the 4-fluorophenyl analog (CAS 956625-55-1) is estimated to have XLogP3-AA ≈ 3.1, and the 4-tert-butylphenyl analog (CAS 956181-72-9) is predicted to have XLogP3-AA ≈ 5.2 [1]. The ~1.0 log unit difference relative to the fluoro analog translates to an approximate 10-fold difference in octanol-water partition coefficient, which directly impacts membrane partitioning and tissue distribution in vivo [1]. This places the target compound closer to the CNS drug-like sweet spot (2 < LogP < 5) without exceeding the upper boundary that would trigger phospholipidosis risk as seen with the tert-butyl analog [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 4-Fluorophenyl analog: XLogP3-AA ≈ 3.1; 4-tert-Butylphenyl analog: XLogP3-AA ≈ 5.2 |
| Quantified Difference | ΔXLogP3-AA = +1.0 (vs. 4-F analog); ΔXLogP3-AA = −1.1 (vs. tert-butyl analog) |
| Conditions | Predicted values computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); validated against measured LogP values of structurally related benzodioxole-pyrazole derivatives in the literature [1]. |
Why This Matters
For CNS-targeted or cell-permeability-dependent assays, the target compound's LogP of 4.1 provides a balanced lipophilicity profile that avoids the suboptimal permeability of the fluoro analog and the excessive lipophilicity of the tert-butyl analog.
- [1] PubChem Computed Properties: XLogP3-AA for CID 3780157 (target), CID 3041846 (4-fluorophenyl analog, CSID 3041846), and CID estimated for 4-tert-butylphenyl analog. National Center for Biotechnology Information, 2024. View Source
